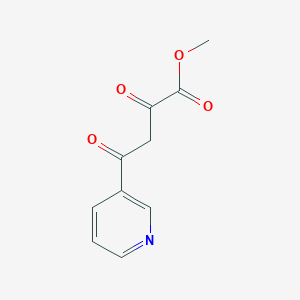

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Description

Overview of β-Keto Esters in Organic Chemistry

β-Keto esters are organic compounds characterized by a ketone group located on the carbon atom beta (β) to the ester's carbonyl group. ucla.edu This structural arrangement confers unique chemical properties upon the molecule, most notably the heightened acidity of the α-hydrogens (the hydrogens on the carbon situated between the two carbonyl groups). fiveable.me This increased acidity facilitates the formation of a stabilized enolate ion under basic conditions, a key reactive intermediate in a multitude of organic reactions. fiveable.me

The reactivity of β-keto esters makes them exceptionally versatile building blocks in organic synthesis. fiveable.me They are central to many carbon-carbon bond-forming reactions, including the Claisen condensation, which is a classic method for their synthesis. fiveable.me Once formed, these compounds can undergo various transformations. For instance, they are pivotal in the acetoacetic ester synthesis for the preparation of ketones and can participate in Michael additions and aldol (B89426) condensations. nih.gov The ester functionality can be hydrolyzed and the resulting β-keto acid can be decarboxylated, providing a route to ketones and other complex molecular architectures. fiveable.menih.gov The development of palladium-catalyzed reactions of allylic β-keto esters has further expanded their synthetic utility. nih.gov

Structural Characteristics of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

This compound is a specific type of β-keto ester that also incorporates a γ-keto group and an aromatic heterocyclic pyridine (B92270) ring. Its structure consists of a four-carbon butanoate chain with a methyl ester at one end. Ketone (oxo) groups are located at positions 2 and 4 of this chain. The pyridine ring is attached at the C4 position, specifically via its 3-position.

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₄ uni.lu |

| Molecular Weight | 207.18 g/mol cymitquimica.com |

| IUPAC Name | methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate cymitquimica.com |

| SMILES | COC(=O)C(=O)CC(=O)C1=CN=CC=C1 uni.lu |

| InChI Key | RDKSBIHJNITCTI-UHFFFAOYSA-N uni.lu |

Significance of Pyridine-Containing Dioxoesters in Synthetic Research

The incorporation of a pyridine ring into a dioxoester scaffold, as seen in this compound, creates a molecule of significant interest in synthetic and medicinal chemistry. Pyridine and its derivatives are fundamental components in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govuni-muenster.de The pyridine moiety can enhance biological activity, improve pharmacokinetic properties, and provide a site for further chemical modification. nih.gov

Pyridine-containing β-keto esters serve as valuable intermediates for the synthesis of more complex heterocyclic systems. fiveable.meresearchgate.net For example, the reactivity of the β-dicarbonyl portion can be harnessed for cyclocondensation reactions to build larger, more elaborate molecular frameworks. The Hantzsch pyridine synthesis, a classic method for creating substituted pyridines, utilizes β-keto esters as key starting materials. fiveable.meresearchgate.net Molecules bearing a β-keto-enol group tethered to a pyridine ring are also explored in coordination chemistry for their ability to form complexes with metal ions. nih.gov The combination of the versatile β-keto ester functionality with the pharmaceutically relevant pyridine scaffold makes these compounds powerful tools for drug discovery and development. researchgate.net

Historical Context and Evolution of Research on Related Scaffolds

The study of β-keto esters has a long history in organic chemistry, with the Claisen condensation being one of the foundational named reactions for their synthesis, first described in the late 19th century. This reaction provided chemists with reliable access to these versatile intermediates, paving the way for their extensive use in the synthesis of a wide array of organic molecules. fiveable.me

The evolution of organic synthesis has seen the continuous development of new methods involving these scaffolds. In the mid-20th century, a deeper understanding of reaction mechanisms allowed for more controlled and selective transformations. A significant advancement in the latter half of the 20th century was the integration of transition metal catalysis into organic synthesis. Research beginning in the 1960s on organopalladium chemistry, for example, introduced a new generation of reactions that expanded the utility of β-keto esters far beyond their classical applications. nih.gov These palladium-catalyzed reactions, such as decarboxylative allylations (Carroll rearrangement), offered novel pathways for forming carbon-carbon bonds under milder conditions. nih.gov

Similarly, the synthesis of pyridine-containing molecules has also evolved significantly. Early methods often required harsh conditions. Modern synthetic chemistry has focused on developing more efficient and modular approaches, such as multicomponent reactions, to construct the pyridine ring system with diverse substitution patterns. researchgate.net The convergence of the well-established chemistry of β-keto esters with modern synthetic strategies for heterocycle formation continues to drive innovation in the creation of complex molecules with potential applications in medicine and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)9(13)5-8(12)7-3-2-4-11-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKSBIHJNITCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377974 | |

| Record name | methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23424-36-4 | |

| Record name | methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate and Analogues

Established Synthetic Pathways for Dioxoesters

The synthesis of 2,4-dioxoesters, also known as α,γ-dioxoesters or β,δ-diketoesters, relies on several robust carbon-carbon bond-forming reactions. These methods provide the foundational chemistry for accessing the core structure of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate.

Claisen Condensation Approaches

The Claisen condensation is a fundamental reaction in organic chemistry for the formation of β-keto esters from the reaction of two ester molecules in the presence of a strong base. wikipedia.orgnumberanalytics.com The reaction mechanism involves the deprotonation of an enolizable ester at the α-carbon to form a stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide leaving group to yield the β-keto ester. libretexts.orglibretexts.org

For the synthesis of 2,4-dioxoesters, a "crossed" or "mixed" Claisen condensation is typically employed. organic-chemistry.org This variation involves the reaction between two different carbonyl compounds, such as a ketone and an ester. To favor a specific product and avoid a complex mixture, one of the reactants is often chosen to be non-enolizable (lacking α-protons). organic-chemistry.org A common strategy for synthesizing 2,4-dioxoesters involves the condensation of a ketone with an oxalate (B1200264) ester, which will be discussed in more detail in section 2.1.3.

Knoevenagel Condensation and Subsequent Cyclization Strategies

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base, such as an amine catalyst like piperidine. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.orgyoutube.com

While not a direct route to linear 2,4-dioxoesters, the Knoevenagel condensation is a powerful tool for synthesizing precursors that can be further elaborated. For instance, the condensation of a β-ketoester with an aldehyde can lead to complex unsaturated systems. In some cases, the intermediates or products of Knoevenagel-type reactions can undergo spontaneous or induced intramolecular cyclization, providing access to a variety of heterocyclic structures. rsc.org For example, the reaction of β-ketoesters with malononitrile (B47326) can lead to highly substituted pyridine (B92270) derivatives, demonstrating the utility of this condensation in building heterocyclic rings related to the target moiety. rsc.org

Reactions Involving Methyl Ketones and Oxalic Acid Esters

A highly effective and direct method for the synthesis of 2,4-dioxoesters is the base-mediated condensation of a methyl ketone with a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate. This reaction is a specific and widely used variant of the crossed Claisen condensation. nih.gov

The mechanism begins with the deprotonation of the methyl group of the ketone by a strong base (e.g., sodium ethoxide, sodium hydride) to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of the dialkyl oxalate. The resulting tetrahedral intermediate collapses by eliminating an alkoxide ion (e.g., methoxide (B1231860) or ethoxide), yielding the final 2,4-dioxoester product. This method is particularly advantageous as it directly installs the required 1,3-dicarbonyl system adjacent to the ester group.

Table 1: Overview of General Synthetic Pathways for Dioxoesters

| Methodology | Key Reactants | Typical Base/Catalyst | Primary Product Type | Reference |

|---|---|---|---|---|

| Claisen Condensation | Two esters, or a ketone and an ester | Strong base (e.g., NaOR, NaH, LDA) | β-Keto ester or β-Diketone | wikipedia.orgnih.gov |

| Knoevenagel Condensation | Aldehyde/Ketone and an active methylene compound | Weak base (e.g., Piperidine, Aniline) | α,β-Unsaturated dicarbonyl compound | wikipedia.orgthermofisher.com |

| Methyl Ketone + Oxalate Ester | Methyl ketone and a dialkyl oxalate | Strong base (e.g., NaOR, NaH) | 2,4-Dioxoester | acs.org |

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, requires the strategic incorporation of the pyridin-3-yl group into the dioxoester framework.

Strategies for Incorporating the Pyridin-3-yl Moiety

The most direct and convergent approach for synthesizing this compound is to utilize a pre-formed pyridine-containing starting material in a condensation reaction. The reaction between 3-acetylpyridine (B27631) (a methyl ketone bearing the desired pyridin-3-yl moiety) and dimethyl oxalate represents a logical application of the chemistry described in section 2.1.3.

In this proposed synthesis, 3-acetylpyridine would serve as the enolate precursor, and dimethyl oxalate would act as the acylating agent. The reaction would proceed as follows:

Deprotonation of the methyl group of 3-acetylpyridine using a strong base to form the corresponding enolate.

Nucleophilic attack of the enolate on one of the carbonyls of dimethyl oxalate.

Elimination of a methoxide ion to yield this compound.

Alternative, though more circuitous, strategies could involve constructing the pyridine ring at a later stage of the synthesis. Methods such as the Hantzsch pyridine synthesis or other annulation reactions could potentially be used, but these multi-step sequences are generally less efficient than using a commercially available, pre-functionalized pyridine starting material. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the condensation reaction to form this compound are highly dependent on the careful selection and optimization of reaction parameters. rsc.orgchemrxiv.org Key variables that must be considered include the choice of base, solvent, temperature, and stoichiometry of the reactants. researchgate.netnih.gov

Base Selection: A strong, non-nucleophilic base is crucial for efficiently generating the enolate from 3-acetylpyridine without competing side reactions. Sodium hydride (NaH) is an excellent candidate as it irreversibly deprotonates the ketone, and the only byproduct is hydrogen gas. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are also commonly used, though the choice of alkoxide should match the ester (dimethyl oxalate) to prevent transesterification. libretexts.org

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, dioxane, or toluene (B28343) are typically preferred to ensure the stability of the strong base and the reactive enolate intermediate. The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate. researchgate.net

Temperature Control: Condensation reactions are often exothermic and require careful temperature management. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the rate of enolate formation and addition, and then allowed to warm to room temperature or gently heated to drive the reaction to completion. acs.org

Stoichiometry: The molar ratio of the reactants (3-acetylpyridine, dimethyl oxalate) and the base is a critical parameter. A slight excess of the oxalate ester may be used to ensure complete consumption of the ketone, while at least one full equivalent of the base is required for deprotonation.

The optimization process involves systematically varying these conditions to find the ideal balance that maximizes the yield of the desired product while minimizing the formation of byproducts, such as self-condensation products of the ketone.

Table 2: Illustrative Optimization Parameters for a Generic Dioxoester Synthesis

| Entry | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | NaOEt | Ethanol | 25 | 45 |

| 2 | NaH | THF | 0 to 25 | 65 |

| 3 | NaH | Toluene | 50 | 70 |

| 4 | LDA | THF | -78 to 0 | 60 |

| 5 | NaH | Dioxane | 25 | 68 |

Comparative Analysis with Synthesis of Pyridin-2-yl and Pyridin-4-yl Isomers

The synthesis of methyl 2,4-dioxo-4-pyridinylbutanoates typically proceeds via a Claisen condensation reaction between a corresponding acetylpyridine and a dialkyl oxalate, followed by esterification. However, the position of the nitrogen atom (at the 2, 3, or 4-position) significantly impacts the reactivity of the acetylpyridine precursor and may necessitate adjustments to reaction conditions.

The general synthetic approach for the pyridin-4-yl isomer, Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, involves the base-catalyzed condensation of 4-acetylpyridine (B144475) with a dialkyl oxalate, such as diethyl oxalate. This reaction is typically carried out in the presence of a strong base like sodium methoxide in an ethereal solvent. The resulting sodium salt of the product is then acidified to yield the free ketoester.

For the pyridin-2-yl and pyridin-3-yl isomers, a similar strategy is employed, starting from 2-acetylpyridine (B122185) and 3-acetylpyridine, respectively. The primary difference lies in the electronic nature of the acetylpyridines. The 4-acetylpyridine has an electron-withdrawing nitrogen atom in a para position, which enhances the acidity of the methyl protons, facilitating the initial condensation step. In contrast, the 2-acetylpyridine experiences a more direct inductive effect from the adjacent nitrogen, while the 3-acetylpyridine's reactivity is influenced by a more complex interplay of inductive and mesomeric effects. These electronic differences can affect reaction rates and yields, potentially requiring optimization of the base, solvent, and temperature for each isomer.

| Isomer | Precursor | Typical Reagents | General Conditions |

|---|---|---|---|

| Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | 2-Acetylpyridine | Diethyl oxalate, Sodium methoxide | Base-catalyzed Claisen condensation |

| Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | 3-Acetylpyridine | Diethyl oxalate, Sodium methoxide | Base-catalyzed Claisen condensation |

| Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | 4-Acetylpyridine | Diethyl oxalate, Sodium methoxide | Base-catalyzed Claisen condensation in diethyl ether, followed by acidification. |

Novel Synthetic Approaches and Methodological Refinements

Recent advancements in organic synthesis have provided innovative and more efficient strategies for constructing complex heterocyclic molecules like pyridine derivatives. These modern methods often offer improvements in terms of yield, selectivity, and environmental impact compared to traditional approaches.

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product that contains portions of all initial reactants, have become a cornerstone of efficient organic synthesis. mdpi.combohrium.com These reactions are highly atom-economical and can rapidly generate molecular complexity from simple precursors. bohrium.com For the synthesis of pyridine analogues, several MCRs are well-established, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses. acsgcipr.org These one-pot reactions are valued for their operational simplicity and convergence. bohrium.com The versatility of MCRs allows for the creation of a diverse library of substituted pyridines by systematically varying the starting components. bohrium.comresearchgate.net

Photocatalysis represents an emerging and powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. numberanalytics.com This technique utilizes light to activate a catalyst, which can then mediate a variety of chemical transformations, often through radical-mediated pathways. numberanalytics.com In the context of dioxoester derivatization, visible-light photocatalysis could be employed to forge new carbon-carbon or carbon-heteroatom bonds on the pyridine ring or the butanoate backbone. This method provides an alternative to traditional cross-coupling reactions, often avoiding the need for harsh reagents or high temperatures, thus enhancing the functional group tolerance of the synthesis.

Spectroscopic and Structural Elucidation of Methyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Characteristic Shifts

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The structure of this compound contains protons in distinct environments: the pyridine (B92270) ring, a methylene (B1212753) group, and a methyl ester group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, these protons will be deshielded and shifted downfield. The specific splitting patterns (doublet, triplet, doublet of doublets) and coupling constants would reveal their relative positions (ortho, meta, para) on the ring. The proton at position 2 of the pyridine ring is expected to be the most deshielded.

The methylene protons (C3-H₂) are situated between two carbonyl groups, which strongly withdraw electron density. This would cause a significant downfield shift, likely in the range of δ 3.5-4.5 ppm. These protons would appear as a singlet as there are no adjacent protons to couple with.

The methyl protons (OCH₃) of the ester group are in a relatively shielded environment compared to the aromatic and methylene protons. They would be expected to produce a sharp singlet in the region of δ 3.7-4.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Illustrative data based on structural analysis)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | ~9.2 | Doublet (d) or Doublet of Doublets (dd) |

| Pyridine H-6 | ~8.8 | Doublet (d) or Doublet of Doublets (dd) |

| Pyridine H-5 | ~8.4 | Doublet of Doublets (dd) |

| Pyridine H-4 | ~7.5 | Doublet of Doublets (dd) |

| Methylene (-CH₂-) | ~4.0 | Singlet (s) |

| Methyl (-OCH₃) | ~3.9 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C). In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbons of the ester and keto groups are the most deshielded and would appear significantly downfield, typically in the δ 160-200 ppm range. The ester carbonyl (C-1) generally appears at a slightly lower chemical shift than the keto carbonyls (C-2, C-4). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C-2 and C-6) would be expected at the lower end of this range. The methylene carbon (C-3) and the methyl carbon of the ester group would appear in the aliphatic region, with the methyl carbon being the most upfield signal (δ 50-60 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Illustrative data based on structural analysis)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Keto Carbonyl (C-4) | ~195 |

| Keto Carbonyl (C-2) | ~190 |

| Ester Carbonyl (C-1) | ~165 |

| Pyridine C-2 | ~153 |

| Pyridine C-6 | ~150 |

| Pyridine C-4 | ~137 |

| Pyridine C-3' | ~130 |

| Pyridine C-5 | ~124 |

| Methyl (-OCH₃) | ~53 |

| Methylene (-CH₂-) | ~48 |

Advanced Two-Dimensional NMR Techniques (COSY, HMBC, HSQC-DEPT) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would show correlations between the coupled protons on the pyridine ring, confirming their connectivity and relative positions. No cross-peaks would be expected for the methylene and methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~53 ppm, confirming the assignment of the methoxy (B1213986) group. An HSQC-DEPT (Distortionless Enhancement by Polarization Transfer) variant can also provide information about the type of carbon (CH, CH₂, or CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (like carbonyls) and heteroatoms. Key expected correlations would include the methylene protons showing a cross-peak to the adjacent carbonyl carbons (C-2 and C-4) and the ester carbonyl (C-1). Protons on the pyridine ring would show correlations to other ring carbons and, importantly, the H-2 and H-4 protons of the ring would correlate to the C-4 keto-carbonyl, confirming the attachment point of the butanoate chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations (stretching, bending) of the molecular bonds. The key functional groups in this compound—ester and ketone—have characteristic, strong absorption bands.

Characterization of Ester Carbonyl Vibrations

The ester functional group possesses a strong carbon-oxygen double bond (C=O) stretching vibration. For aliphatic esters, this absorption is typically sharp and intense, appearing in the range of 1735-1750 cm⁻¹. uran.ru The spectrum would also feature C-O single bond stretching vibrations, which usually appear as two or more bands in the 1000-1300 cm⁻¹ region. uran.ru

Identification of Keto Group Absorptions

The molecule contains two keto C=O groups. Saturated aliphatic ketones typically show a strong absorption band around 1715 cm⁻¹. chemsrc.com However, one of the keto groups in this molecule is conjugated with the pyridine ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency. chemsrc.commcmaster.ca Therefore, one would expect to see at least two distinct C=O stretching bands: one for the aliphatic-like keto group (C-2) and another at a slightly lower wavenumber (e.g., 1685–1700 cm⁻¹) for the keto group conjugated to the aromatic pyridine ring (C-4). chemsrc.com The presence of multiple strong peaks in the 1680-1750 cm⁻¹ region would be a clear indicator of the molecule's dioxo-ester structure.

Table 3: Expected IR Absorption Frequencies for this compound (Illustrative data based on structural analysis)

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Aliphatic Keto (C=O) | Stretch | ~1715 | Strong, Sharp |

| Aryl Keto (C=O) | Stretch (Conjugated) | 1685 - 1700 | Strong, Sharp |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 | Medium |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) confirms its molecular weight and provides insights into its fragmentation patterns. The monoisotopic mass of the compound is 207.05316 Da. uni.lu

The analysis typically involves ionizing the molecule and detecting the molecular ion ([M]⁺) as well as various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) ions. The precise m/z values of these ions help to confirm the elemental composition. Fragmentation of the molecular ion provides further structural information, although specific experimental fragmentation pathways for this compound are not detailed in the available literature. Predicted mass spectrometry data provides expected m/z values for several common adducts, which are crucial for identifying the compound in complex mixtures. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M]+ | 207.05261 |

| [M+H]+ | 208.06044 |

| [M+Na]+ | 230.04238 |

| [M+K]+ | 246.01632 |

| [M+NH4]+ | 225.08698 |

| [M-H]- | 206.04588 |

Data sourced from PubChem CID 2771616. uni.lu

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique for determining the empirical formula of a compound by quantifying the percentage composition of its constituent elements. The molecular formula for this compound has been established as C₁₀H₉NO₄. uni.lucymitquimica.com This formula corresponds to a molecular weight of approximately 207.18 g/mol . cymitquimica.com

From the molecular formula, the theoretical elemental composition can be calculated. This analysis is critical for verifying the purity of a synthesized sample, as the experimentally determined percentages must align with these theoretical values within a narrow margin of error.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 57.97% |

| Hydrogen | H | 1.008 | 9 | 4.38% |

| Nitrogen | N | 14.007 | 1 | 6.76% |

X-ray Crystallography for Solid-State Structural Analysis

While X-ray crystallography would yield the most accurate structural data for this compound, a review of the available scientific literature did not yield specific experimental data for this compound. Therefore, details regarding its crystal system, space group, and unit cell dimensions are not available at this time. Such data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its solid-state packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify the presence of chromophores—parts of a molecule responsible for its color. The pyridine ring and the α,γ-dioxo ester functionality in this compound constitute a chromophoric system that is expected to exhibit characteristic absorption bands.

However, specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax) and corresponding molar absorptivity values for this compound, were not found in the reviewed literature. This information would be useful for quantitative analysis and for studying the electronic properties of the molecule.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is employed to study the thermal stability of a compound and to determine its decomposition profile. The resulting data reveals the temperatures at which the material begins to degrade, the kinetics of its decomposition, and the mass of any residual material.

For this compound, TGA would provide critical information about its stability at elevated temperatures. However, no specific TGA data or thermal decomposition studies for this compound were found in the surveyed scientific literature.

Reactivity and Derivatization Chemistry of Methyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Keto-Enol Tautomerism and its Chemical Implications

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, being a 1,3-dicarbonyl compound, is capable of existing in two tautomeric forms: the keto form and the enol form. This dynamic equilibrium, known as keto-enol tautomerism, is a fundamental concept in organic chemistry and significantly influences the chemical behavior of the molecule.

The keto form is characterized by the presence of two distinct carbonyl groups at the C2 and C4 positions. In contrast, the enol form arises from the migration of a proton from the central methylene (B1212753) group (C3) to one of the carbonyl oxygen atoms, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. The presence of the pyridin-3-yl group, an electron-withdrawing heteroaromatic system, can influence the position of this equilibrium.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the newly formed hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. Furthermore, the carbon-carbon double bond of the enol is in conjugation with both the remaining carbonyl group and the pyridine (B92270) ring, which provides additional resonance stabilization. The extent of enolization is dependent on various factors, including the solvent, temperature, and pH. In nonpolar solvents, the enol form is generally more favored due to the stability gained from the intramolecular hydrogen bond.

The existence of these two tautomers has significant chemical implications. The keto form behaves as a typical ketone and ester, undergoing nucleophilic addition reactions at the carbonyl carbons. The enol form, on the other hand, possesses a nucleophilic carbon-carbon double bond and can participate in reactions with electrophiles. This dual reactivity makes this compound a versatile precursor for the synthesis of a wide range of heterocyclic and carbocyclic compounds.

Table 1: Tautomeric Forms of this compound

| Tautomer | Key Structural Features |

| Keto Form | Two distinct carbonyl (C=O) groups |

| Enol Form | One hydroxyl (-OH) group and one carbon-carbon double bond (C=C) |

Transformations of the Dioxoester Moiety

The dioxoester portion of this compound is the primary site for a variety of chemical transformations, including oxidation, reduction, and modifications of the ester group.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

While specific oxidation reactions for this compound are not extensively documented, the general reactivity of β-ketoesters suggests that the methylene group situated between the two carbonyls is susceptible to oxidation under specific conditions. However, a more common transformation involves the oxidative cleavage of the dicarbonyl unit. Strong oxidizing agents, such as potassium permanganate or ozone followed by an oxidative workup, can lead to the cleavage of the carbon-carbon bond between the carbonyl groups, ultimately yielding carboxylic acid derivatives. For instance, such a reaction could potentially lead to the formation of nicotinic acid and other smaller carboxylic acid fragments, depending on the reaction conditions.

Reduction Reactions of Keto Groups to Hydroxyl Functions

The two keto groups in this compound can be selectively or fully reduced to their corresponding hydroxyl functions using various reducing agents. The choice of the reducing agent and the reaction conditions will determine the outcome of the reaction.

Selective Reduction: The use of milder reducing agents, such as sodium borohydride (NaBH₄), would likely lead to the selective reduction of the ketone carbonyl group at the C4 position, which is generally more reactive than the ester carbonyl. This would yield methyl 2-hydroxy-4-oxo-4-pyridin-3-ylbutanoate.

Complete Reduction: Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would be capable of reducing both the ketone and the ester functionalities. This would result in the formation of a diol, specifically 4-pyridin-3-ylbutane-1,3-diol.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Expected Product |

| Sodium Borohydride (NaBH₄) | Methyl 2-hydroxy-4-oxo-4-pyridin-3-ylbutanoate |

| Lithium Aluminum Hydride (LiAlH₄) | 4-pyridin-3-ylbutane-1,3-diol |

Ester Group Modifications: Hydrolysis and Transesterification

The methyl ester group of the molecule can be readily modified through hydrolysis or transesterification reactions.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, using a reagent like sodium hydroxide, would initially yield the sodium salt of the carboxylic acid, which upon acidification would provide 2,4-dioxo-4-pyridin-3-ylbutanoic acid.

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst. This allows for the replacement of the methyl group with a different alkyl or aryl group, providing a straightforward method to synthesize a variety of esters of 2,4-dioxo-4-pyridin-3-ylbutanoic acid.

Reactivity of the Pyridin-3-yl Heteroaromatic Ring

The pyridin-3-yl ring in this compound is an electron-deficient heteroaromatic system. The presence of the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic aromatic substitution compared to benzene. The 2,4-dioxobutanoyl substituent at the 3-position further deactivates the ring.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution reactions on the pyridine ring of this molecule are expected to be challenging due to the deactivating nature of both the ring nitrogen and the C3 substituent. If such reactions were to occur, the substitution would be directed to the positions meta to the nitrogen atom, which are the 2-, 4-, and 6-positions. However, the existing substituent at the 3-position will also influence the regioselectivity.

Nitration: Nitration of 3-acylpyridines typically requires harsh conditions, such as fuming nitric acid and sulfuric acid at elevated temperatures. The nitro group would be expected to substitute at the 5-position of the pyridine ring, which is meta to the deactivating acyl group.

Halogenation: Similarly, halogenation of 3-acylpyridines is also a difficult transformation that necessitates high temperatures and the use of a Lewis acid catalyst. The halogen atom would also be expected to be introduced at the 5-position.

It is important to note that under the strongly acidic conditions often required for these electrophilic aromatic substitution reactions, the pyridine nitrogen will be protonated, further deactivating the ring and making the substitution even more difficult.

Nucleophilic Attack Considerations on the Pyridine Nitrogen

The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic attack. This reactivity is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons. Typically, nucleophilic aromatic substitution on pyridines occurs preferentially at the C-2 (ortho) and C-4 (para) positions. stackexchange.comyoutube.com This is because the anionic intermediate formed upon attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, resulting in a more stable resonance structure compared to attack at the C-3 position. stackexchange.com

While attack on the ring carbons is more common, direct nucleophilic attack on the pyridine nitrogen atom itself is also a known, albeit less frequent, reaction pathway. rsc.org The nitrogen atom's lone pair of electrons can act as a nucleophile, but the atom can also be an electrophilic site under certain conditions. This electrophilicity is significantly enhanced upon quaternization, for instance, by reaction with an alkyl halide to form a pyridinium (B92312) salt. youtube.com The resulting positively charged nitrogen atom makes the entire heterocyclic system even more electron-deficient and activates it towards nucleophilic addition.

In the context of bis(imino)pyridine systems, which share structural motifs with potential derivatives of this compound, highly selective nucleophilic attack at the pyridine nitrogen has been observed with organometallic reagents like methyllithium (MeLi). rsc.orgscielo.org.mx Theoretical studies using the local Hard and Soft Acids and Bases (HSAB) principle and DFT local descriptors suggest that this selectivity is governed by stereoelectronic factors rather than just steric hindrance around the imino carbons. scielo.org.mx It has been proposed that chelation of the nucleophilic reagent by both the pyridine and a side-chain nitrogen atom can position the nucleophile favorably for migration and attack on the pyridine nitrogen. scielo.org.mx Therefore, while the primary sites for nucleophilic attack on the unsubstituted pyridine ring of this compound are the C-2 and C-4 carbons, the potential for direct attack on the nitrogen should be considered, particularly in the presence of strong, soft nucleophiles or under conditions that promote coordination to the nitrogen lone pair.

Cyclization Reactions and Heterocycle Annulation Pathways

The 1,3-dicarbonyl functionality within the butanoate chain of this compound makes it a versatile precursor for a wide array of heterocyclic systems. The two electrophilic carbonyl carbons are ideal sites for reactions with dinucleophiles, leading to the formation of five- and six-membered rings through cyclocondensation reactions.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a classic and highly efficient transformation, often referred to as the Knorr pyrazole (B372694) synthesis. This reaction involves the cyclocondensation of the dicarbonyl substrate with hydrazine or its substituted derivatives. researchgate.net For this compound, the reaction with hydrazine hydrate (NH₂NH₂) would proceed through initial nucleophilic attack of one hydrazine nitrogen onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The reaction can be modulated to produce a variety of substituted pyrazoles by using different hydrazine derivatives. researchgate.netnih.gov For instance, reacting the title compound with arylhydrazines would lead to N-aryl substituted pyrazoles. The regioselectivity of the initial attack can sometimes be influenced by the differing reactivity of the ketone and the ester carbonyl groups, as well as the reaction conditions. Pyrazole derivatives are of significant interest due to their prevalence in pharmacologically active compounds, acting as privileged scaffolds in drug design. nih.govmdpi.comsci-hub.se

Table 1: Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Precursors

| Reagent | Product Type | Key Features |

|---|---|---|

| Hydrazine Hydrate | N-unsubstituted Pyrazole | Direct cyclocondensation; forms the core pyrazole ring. |

| Aryl Hydrazines | 1-Aryl-pyrazoles | Introduces an aryl substituent on the pyrazole nitrogen. |

| Substituted Hydrazines | 1-Substituted Pyrazoles | Allows for diverse functionalization at the N-1 position. |

The versatile dicarbonyl moiety of this compound also serves as a synthon for other important heterocycles.

Pyrimidines: Six-membered pyrimidine (B1678525) rings can be synthesized by reacting the 1,3-dicarbonyl unit with reagents containing an N-C-N fragment. Common reagents for this transformation include amidines, urea, and thiourea, which react with both carbonyl groups to form the heterocyclic system.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: The direct synthesis of these rings from a 1,3-dicarbonyl is not typical. However, they can be readily prepared from carboxylic acid hydrazide intermediates. researchgate.netmdpi.com The ester group of this compound could first be converted to the corresponding acylhydrazide by reaction with hydrazine. This intermediate can then be cyclized. For example, treatment of the acylhydrazide with phosphoryl chloride can yield 1,3,4-oxadiazoles. mdpi.com To form 1,3,4-thiadiazoles, the acylhydrazide can be converted to an acyl thiosemicarbazide, which is then cyclized under acidic conditions. researchgate.netnih.gov

1,2,4-Triazoles: Similar to oxadiazoles, 1,2,4-triazoles are often synthesized from hydrazide-derived intermediates. nih.gov For instance, N-acylthiosemicarbazides, derived from the corresponding acylhydrazide, can be cyclized in the presence of a base to afford 1,2,4-triazole-thiones. nih.gov

Table 2: Multi-step Synthesis of Various Heterocycles

| Target Heterocycle | Intermediate | Key Reagents for Cyclization |

|---|---|---|

| Pyrimidine | (Direct reaction) | Urea, Thiourea, Amidines |

| 1,3,4-Oxadiazole | Acylhydrazide | POCl₃, SOCl₂ |

| 1,3,4-Thiadiazole | Acyl thiosemicarbazide | Concentrated H₂SO₄ |

| 1,2,4-Triazole | Acyl thiosemicarbazide | NaOH, KOH |

Research on analogues such as methyl 2,4-dioxo-4-phenylbutanoate has demonstrated pathways to pyrrol-2-one scaffolds. researchgate.net A three-component reaction between the 1,3-dicarbonyl compound, an aromatic aldehyde, and a primary amine (like propane-1,2-diamine) can yield 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net This multicomponent approach offers a direct route to highly functionalized pyrrol-2-one derivatives.

Furthermore, these pyrrol-2-one structures can serve as precursors for more complex fused heterocyclic systems. It has been shown that reactions of these substituted 1-(2-aminopropyl)-2,5-dihydro-1H-pyrrol-2-ones with hydrazines can lead to a ring transformation, affording fused systems like 5-(2-aminopropyl)-3,4-diphenylpyrrolo[3,4-c]pyrazol-6-one. researchgate.net This demonstrates a pathway from a simple 1,3-dicarbonyl analogue to a complex, fused pyrazol-6-one scaffold.

Furan-2-ones: The synthesis of furan-2-ones (also known as butenolides) can be achieved through various methods, although direct cyclization of a simple 1,3-dicarbonyl is not the most common route. bohrium.com However, modifications of the keto-ester, such as halogenation at the C-3 position followed by intramolecular cyclization, could potentially lead to furan-2-one derivatives.

Fused Heterocycles: The presence of the pyridine ring offers opportunities for creating fused heterocyclic systems. For example, reactions that form a new ring can be designed to annulate onto the existing pyridine structure. The synthesis of pyrazolo[1,5-a]pyridines has been achieved through thermolysis of azidoacrylates in continuous flow, highlighting a modern approach to such fused systems. nih.gov Alternatively, the butanoate chain itself can undergo reactions that lead to fused systems like furopyranones or furopyrrolones, depending on the specific reagents and reaction conditions employed. researchgate.net

Mechanistic Investigations of Key Reactions

The mechanisms of the cyclization reactions involving 1,3-dicarbonyl compounds are well-established in organic chemistry.

Pyrazole Formation (Knorr Synthesis): The reaction of this compound with hydrazine begins with the nucleophilic attack of a terminal nitrogen of hydrazine on one of the carbonyl carbons. This is typically followed by a rapid acid-base equilibrium. The resulting carbinolamine intermediate then dehydrates to form a hydrazone. The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate, which subsequently undergoes a final dehydration step to yield the stable, aromatic pyrazole ring. The exact sequence of events can depend on the pH of the reaction medium.

Pyrimidine Formation: The mechanism for pyrimidine synthesis involves a double condensation reaction. For example, when using an amidine, one nitrogen atom attacks a carbonyl group, and the other nitrogen attacks the second carbonyl group. This process forms a dihydroxy-dihydropyrimidine intermediate, which then eliminates two molecules of water to generate the aromatic pyrimidine ring.

Mechanistic studies, including computational investigations using DFT (Density Functional Theory), have become crucial in refining our understanding of these transformations, particularly for more complex or catalyzed reactions. ruhr-uni-bochum.de Such studies can elucidate the energies of intermediates and transition states, explain observed regioselectivity, and help in optimizing reaction conditions for the synthesis of desired heterocyclic products.

Identification of Radical Intermediates (e.g., TEMPO Trapping Experiments)

In many organic reactions, the transformation from reactants to products proceeds through highly reactive, short-lived species known as intermediates. When a reaction is suspected to follow a single-electron pathway, the detection of radical intermediates becomes essential for elucidating the mechanism. csbsju.edu However, due to their transient nature, direct observation of these radicals is often challenging. Radical trapping experiments provide a powerful indirect method to confirm their existence. csbsju.edu

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable and commercially available nitroxide radical that is widely used as a radical scavenger. csbsju.edu Because TEMPO is itself a radical, it can readily couple with transient radical intermediates in a reaction mixture. This process, known as trapping, converts the highly reactive intermediate into a stable, diamagnetic TEMPO-adduct. csbsju.eduresearchgate.net The formation of this adduct effectively quenches the radical chain reaction, often leading to a significant decrease in the yield of the expected product or complete inhibition of the reaction. researchgate.net

The resulting TEMPO-adduct is typically stable enough to be isolated and characterized by standard analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org The detection and structural confirmation of the adduct provide compelling evidence for the presence of the specific radical intermediate in the reaction pathway. csbsju.edu

In the context of this compound, if a derivatization reaction (e.g., an oxidative coupling or a photochemically-induced reaction) were hypothesized to involve a radical species, a TEMPO trapping experiment would be a definitive test. The reaction would be run in both the absence and presence of a stoichiometric amount of TEMPO. A significant reduction in product formation in the presence of TEMPO, coupled with the detection of a new species corresponding to the mass of the trapped intermediate, would strongly support a radical-based mechanism.

Hypothetical TEMPO Trapping Experiment Results

| Experiment | TEMPO Added (equiv.) | Reaction Time (h) | Product Yield (%) | Mass of Detected Adduct (m/z) |

| 1 | 0 | 4 | 85 | - |

| 2 | 2.0 | 4 | < 5 | 377.2 |

Table 1: This interactive table presents hypothetical data from a TEMPO trapping experiment on a reaction involving this compound. The expected mass of the compound is 221.07 g/mol , and TEMPO is 156.25 g/mol . The detected adduct mass (377.2 m/z) corresponds to the sum of these two species, indicating the trapping of a radical intermediate derived from the starting material.

Kinetic Studies and Reaction Bottleneck Analysis

For a potential derivatization of this compound, such as a condensation reaction with an amine to form an enamine, kinetic analysis would reveal the roles of each reactant. A series of experiments would be conducted where the initial concentrations of the ketoester and the amine are independently varied. The initial rate of the reaction would be measured for each experiment, typically by monitoring the disappearance of a reactant or the appearance of a product using spectroscopic methods.

Illustrative Kinetic Data for a Hypothetical Reaction

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

Table 2: This interactive table shows sample kinetic data. Doubling the concentration of this compound (Exp. 1 vs. 2) doubles the initial rate, indicating the reaction is first-order with respect to this reactant. However, doubling the concentration of Reactant B (Exp. 1 vs. 3) has no effect on the rate, indicating the reaction is zero-order with respect to Reactant B. This suggests that only this compound is involved in the rate-determining step of the reaction.

In-situ Spectroscopic Monitoring (e.g., FTIR) of Reaction Progress

Modern chemical process development relies heavily on Process Analytical Technology (PAT) to gain real-time understanding and control of reactions. mt.com In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool that allows for the continuous monitoring of a reaction mixture without the need for sampling. mt.commt.com By inserting a probe directly into the reaction vessel, spectra are collected in real-time, providing a continuous profile of the reaction's progress. barnett-technical.com

FTIR spectroscopy works by detecting the vibrational frequencies of molecular bonds. mt.com Specific functional groups absorb infrared radiation at characteristic wavenumbers, creating a unique spectral fingerprint for each molecule in the reaction. For this compound, key vibrational bands would include the C=O stretches of the ester and ketone groups, as well as vibrations associated with the pyridine ring.

As a reaction proceeds, the concentration of reactants decreases while the concentration of products and any intermediates increases. In-situ FTIR can track these changes by monitoring the absorbance of their characteristic peaks over time. thermofisher.com This provides a wealth of data that can be used to:

Track Reaction Progression: Determine the rates of consumption of reactants and formation of products. mt.com

Identify and Profile Intermediates: Detect the transient appearance and subsequent consumption of intermediate species. mt.com

Determine Reaction Endpoints: Accurately identify when the reaction has reached completion, preventing unnecessary reaction time or the formation of byproducts.

Provide Kinetic Data: The concentration profiles generated can be used directly for the kinetic analysis described in the previous section. nih.gov

This real-time, data-rich approach offers significant advantages over traditional offline analysis, which can be time-consuming and may miss the formation of unstable intermediates. youtube.com

Simulated In-situ FTIR Reaction Monitoring Data

| Time (min) | Reactant Peak Absorbance (1720 cm⁻¹) | Product Peak Absorbance (1650 cm⁻¹) | [Reactant] (M) | [Product] (M) |

| 0 | 0.850 | 0.000 | 0.100 | 0.000 |

| 10 | 0.637 | 0.180 | 0.075 | 0.025 |

| 20 | 0.425 | 0.360 | 0.050 | 0.050 |

| 30 | 0.213 | 0.540 | 0.025 | 0.075 |

| 40 | 0.000 | 0.720 | 0.000 | 0.100 |

Table 3: This interactive table simulates data that could be obtained from in-situ FTIR monitoring of a reaction. It shows the decrease in the absorbance of a characteristic peak for the reactant (e.g., the ester C=O stretch of this compound) and the corresponding increase in a product peak. This raw absorbance data can be converted into concentration profiles to provide detailed kinetic information.

Computational and Theoretical Studies on Methyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scielo.org.mx It is employed to calculate various molecular properties, including geometric parameters, vibrational frequencies, and electronic transitions. scielo.org.za By modeling the electron density, DFT provides a framework for understanding the fundamental characteristics of a molecule's behavior. epstem.net

Theoretical calculations, particularly using DFT, are instrumental in predicting and interpreting spectroscopic data. Time-dependent density functional theory (TD-DFT) is frequently used to calculate electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. materialsciencejournal.org This method can help elucidate how the solvent environment might shift these absorption wavelengths. materialsciencejournal.org

Similarly, vibrational frequencies for the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and are used to interpret experimental Infrared (IR) spectra. scielo.org.za While specific computational studies detailing the predicted IR and UV-Vis spectra for Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate are not extensively available in the public literature, the application of DFT methods would be the standard approach for such predictions. scielo.org.zaijcce.ac.ir

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. mdpi.com A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, indicating potential charge transfer interactions within the molecule. nih.govresearchgate.net Analysis of the spatial distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The orbital containing the outermost and most loosely held electrons; indicates the ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is available to accept electrons; indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. |

The distribution of electronic charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface. researchgate.net These maps are invaluable for predicting how a molecule will interact with biological targets or other reagents. jmcs.org.mx

Different colors on an MEP map denote varying electrostatic potentials:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, representing sites for potential nucleophilic attack. nih.govresearchgate.net

Green: Represents areas with neutral or near-zero potential. researchgate.net

By analyzing the MEP, one can identify the electron-rich and electron-poor regions of this compound, providing insights into its intermolecular interaction patterns. nih.gov

Predicted Molecular Descriptors and their Structural Interpretations

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are widely used in computational chemistry and medicinal chemistry to predict the properties and activities of compounds.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a strong predictor of a drug's transport properties, such as its ability to permeate cell membranes and cross the blood-brain barrier. nih.gov A higher TPSA value is generally associated with lower membrane permeability. For this compound, the predicted TPSA is 73.33 Ų. chemsrc.com

Hydrogen bonding capability is a critical factor in molecular recognition and binding affinity, particularly in biological systems. The potential of a molecule to form hydrogen bonds is quantified by counting its hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms). researchgate.net

Based on its chemical structure, this compound has several sites that can accept hydrogen bonds but lacks conventional hydrogen bond donor groups.

| Descriptor | Predicted Count | Structural Interpretation |

|---|---|---|

| Hydrogen Bond Acceptor Count | 5 | The molecule contains four oxygen atoms (two carbonyl oxygens, one ester oxygen) and one pyridine (B92270) nitrogen atom, all of which can act as hydrogen bond acceptors. |

| Hydrogen Bond Donor Count | 0 | The molecule does not contain any hydrogen atoms attached to highly electronegative atoms like oxygen or nitrogen, and therefore cannot act as a hydrogen bond donor. |

Despite a comprehensive search for scientific literature, specific computational and theoretical studies focusing solely on this compound are not available. Research detailing the compound's rotatable bonds, conformational analysis, molecular electrostatic potential (MEP) mapping, conceptual DFT studies, and in silico modeling of its reaction mechanisms, including transition state characterization and reaction pathway elucidation, could not be located.

Consequently, the generation of a thorough and scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time due to the absence of specific studies on this particular chemical compound. General principles of computational chemistry and theoretical studies of related pyridine derivatives exist, but a dedicated analysis of this compound appears to be absent from the available scientific literature.

Applications of Methyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate As a Synthetic Intermediate

A Versatile Building Block in Organic Synthesis

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate serves as a highly adaptable building block in the field of organic synthesis. The presence of multiple reactive sites within its structure, including two carbonyl groups and an active methylene (B1212753) group, allows for a diverse range of chemical transformations. This reactivity enables chemists to introduce the pyridin-3-yl motif into various molecular scaffolds, a feature of considerable interest due to the prevalence of the pyridine (B92270) ring in numerous biologically active compounds and functional materials.

The dicarbonyl nature of the compound facilitates its participation in a variety of condensation reactions. These reactions are fundamental to the construction of more complex molecular frameworks, making this compound a valuable starting material for the synthesis of a broad spectrum of organic compounds.

Precursor for the Construction of Heterocyclic Building Blocks

One of the most significant applications of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl functionality is a classic synthon for the construction of five- and six-membered rings through reactions with binucleophilic reagents.

For instance, the reaction of β-ketoesters with hydrazines is a well-established method for the synthesis of pyrazoles. nih.govbeilstein-journals.org Similarly, condensation with ureas or thioureas can yield pyrimidine (B1678525) derivatives. mdpi.com These heterocyclic cores are of immense importance in medicinal chemistry and materials science. The ability to introduce a pyridin-3-yl substituent onto these rings via this precursor opens up avenues for creating novel compounds with potentially unique properties.

Utility in the Synthesis of Fine Chemicals and Pharmaceutical Intermediates

The structural motifs accessible from this compound are frequently found in fine chemicals and as key intermediates in the pharmaceutical industry. The pyridine ring is a common feature in many approved drugs, and its presence can significantly influence the pharmacological properties of a molecule.

The versatility of this compound allows for its incorporation into multi-step synthetic sequences aimed at producing complex pharmaceutical targets. For example, pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated for their potential as Bcr-Abl inhibitors, which are relevant in the context of cancer therapy. nih.gov While the direct use of this compound in these specific syntheses is not explicitly detailed, its potential as a precursor for such structures is evident from its chemical nature.

Role in the Design and Construction of Agrochemically Relevant Structures

The field of agrochemicals also benefits from the synthetic utility of pyridyl-containing compounds. Pyridine-based structures are integral to a variety of fungicides, insecticides, and herbicides. researchgate.net

Structural Templates for Pyrazole (B372694) and Pyrimidine-Based Scaffolds

The ability of this compound to serve as a precursor for pyrazole and pyrimidine rings is of particular interest in agrochemical research. Both pyrazole and pyrimidine moieties are found in numerous commercially successful pesticides. For instance, N-pyridylpyrazole derivatives have been developed as insecticide leads. mdpi.com The synthesis of such compounds often involves the construction of the pyrazole ring from a suitable dicarbonyl precursor. This highlights the potential of this compound as a valuable starting material for the development of new agrochemical candidates.

| Heterocyclic Scaffold | Potential Agrochemical Application |

| Pyrazole | Insecticides, Herbicides |

| Pyrimidine | Fungicides, Herbicides |

Chemical Intermediates for Modulators of Plant Physiological Processes

Beyond crop protection, there is growing interest in developing synthetic molecules that can modulate plant physiological processes, acting as plant growth regulators. Pyridine and pyrimidine derivatives have been investigated for their potential to influence plant growth and development. researchgate.netresearchgate.net The synthesis of novel compounds for this purpose often relies on the availability of versatile building blocks. The structural features of this compound make it a candidate for the synthesis of new molecules to be screened for plant growth regulating activity. The development of novel synthetic small molecules that can interact with plant hormonal signaling pathways is an active area of research. nih.gov

Potential in Metal-Organic Framework (MOF) Ligand Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The properties of a MOF are largely determined by the organic ligands used in its synthesis. Ligands containing nitrogen heterocycles, such as pyridine, are of particular interest due to their ability to coordinate with metal ions in various ways.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate and its analogs often rely on traditional condensation reactions. The future of its synthesis lies in the development of more sustainable and efficient methodologies.

Green Chemistry Approaches: Exploring greener synthetic protocols is a key area for future research. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave-assisted synthesis. ukri.org Biocatalytic routes, employing enzymes or whole-cell systems, offer a highly selective and sustainable alternative to conventional chemical synthesis for producing functionalized pyridines. ukri.orgrsc.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly reproducible production of this compound. researchgate.netuc.pt This technology allows for precise control over reaction parameters, leading to improved yields and purity while minimizing waste. researchgate.net The synthesis of pyridinyl ketones, a related class of compounds, has been successfully demonstrated using flow chemistry, highlighting its potential for the target molecule. researchgate.net

Exploration of Untapped Reactivity Pathways and Stereoselective Syntheses

The rich functionality of this compound offers a playground for exploring novel chemical transformations.

Untapped Reactivity: The presence of both a nucleophilic enolizable β-dicarbonyl system and an electrophilic pyridinium (B92312) moiety (upon activation) suggests a wealth of unexplored reactivity. Future studies could focus on:

Cycloaddition Reactions: Investigating the participation of the dicarbonyl or pyridine (B92270) fragments in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, could lead to the synthesis of complex heterocyclic scaffolds. researchgate.netmdpi.commdpi.com

Photocatalysis: Visible-light photoredox catalysis could unlock novel reaction pathways, such as radical-mediated functionalization of the pyridine ring or transformations involving the dicarbonyl moiety. nih.govnih.govresearchgate.net This approach offers mild reaction conditions and unique reactivity patterns compared to traditional methods. nih.gov

Stereoselective Syntheses: The development of asymmetric syntheses utilizing this compound as a prochiral substrate is a significant area for future exploration. The creation of chiral centers would be highly valuable for applications in medicinal chemistry. This could be achieved through:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions involving the dicarbonyl moiety, such as asymmetric additions or alkylations.

Chiral Auxiliaries: Attaching chiral auxiliaries to the molecule to direct the stereoselective formation of new chiral centers.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level.

DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the compound's electronic structure, tautomeric equilibria, and reaction mechanisms. ruc.dkresearchgate.net Such studies can elucidate the relative stabilities of different tautomers (keto-enol forms) and predict their reactivity towards various reagents. ruc.dk Understanding the tautomeric preferences is crucial as it dictates the compound's chemical behavior. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to study the compound's behavior in different environments, such as in solution or within a material matrix. rsc.orgucl.ac.ukresearchgate.net This can help in understanding its interactions with other molecules and its dynamic properties, which is essential for designing new materials or understanding its biological activity. rsc.org

Expansion into Materials Science Applications Beyond MOFs

While β-dicarbonyl ligands are known for their use in Metal-Organic Frameworks (MOFs), the unique combination of a chelating dicarbonyl unit and a functional pyridine ring in this compound opens doors to a wider range of materials science applications.

Functional Polymers: The compound can be utilized as a monomer or a functional additive in polymer synthesis. The pyridine nitrogen can be quaternized to introduce charge or used as a coordination site for metal ions, leading to the development of:

Conductive Polymers: Incorporation into conjugated polymer backbones could lead to new materials for organic electronics.

Functional Dyes: The chromophoric nature of the pyridinyl β-ketoester moiety suggests potential applications in the development of novel dyes with interesting photophysical properties.

Luminescent Materials: The pyridinyl β-diketone scaffold can serve as a ligand for lanthanide ions, leading to the formation of luminescent coordination complexes. tandfonline.comresearchgate.netmdpi.com The diketone moiety acts as an efficient "antenna" to absorb light and transfer the energy to the lanthanide ion, resulting in characteristic sharp emission bands. mdpi.com These materials have potential applications in displays, sensors, and bio-imaging.

Derivatization Towards Chemically Diverse Libraries for Academic Screening

The structural backbone of this compound is an ideal starting point for the generation of chemically diverse libraries for high-throughput screening in academic drug discovery programs.

Combinatorial Chemistry: The reactivity of both the dicarbonyl and pyridine moieties allows for a multitude of chemical transformations. Combinatorial synthesis approaches can be employed to systematically modify these positions, creating a large number of distinct derivatives. nih.gov For instance, the dicarbonyl portion can undergo condensations with various amines and hydrazines to form a wide array of heterocyclic systems.

High-Throughput Screening: The resulting libraries of compounds can be screened against a variety of biological targets to identify potential lead compounds for the development of new therapeutics. The derivatization process can be tailored to introduce functionalities that are known to interact with specific classes of proteins or to improve the drug-like properties of the molecules. The ease of derivatization of dicarbonyl compounds makes them attractive scaffolds for generating such libraries. nih.gov

Q & A

Q. What spectroscopic techniques are recommended for characterizing Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, and what key data should be prioritized?

Methodological Answer:

- 1H/13C NMR : Focus on resolving the pyridine ring protons (δ 7.0–9.0 ppm) and ester/diketone carbonyl carbons (δ 165–180 ppm). Coupling patterns in the pyridin-3-yl group can confirm substitution position .

- IR Spectroscopy : Identify strong C=O stretches (~1700–1750 cm⁻¹) for the ester and diketone groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 207.0572 (theoretical exact mass) and fragmentation patterns to validate the structure .

Q. Table 1: Key Spectroscopic Benchmarks

| Technique | Expected Peaks/Data | Diagnostic Utility |

|---|---|---|

| 1H NMR | δ 8.5–9.0 (pyridine-H), δ 3.8 (OCH3) | Substitution pattern, ester group |

| 13C NMR | δ 165–180 (C=O) | Carbonyl environment confirmation |

| IR | 1700–1750 cm⁻¹ (C=O stretches) | Functional group validation |

Q. How can synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

- Stepwise Condensation : React pyridine-3-carboxaldehyde with diketene derivatives under basic conditions (e.g., NaOMe), followed by esterification. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Catalytic Optimization : Test Lewis acids (e.g., ZnCl2) to enhance diketone formation efficiency.

- Purification : Use column chromatography (silica gel, gradient elution) to isolate the product from unreacted diketene intermediates.

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?

Methodological Answer:

- Crystallization : Recrystallize from ethanol/dichloromethane to obtain single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : Employ SHELXL (via OLEX2 interface) for structure solution. Key parameters:

Q. Table 2: Crystallographic Refinement Metrics

| Parameter | Target Value | Significance |

|---|---|---|